molecular formula C13H11ClFNO B14863957 2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine

2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine

Cat. No.: B14863957
M. Wt: 251.68 g/mol
InChI Key: BUARULYPOGDCBG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group at the second position, a chloromethyl group at the sixth position, and a fluorine atom at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-hydroxy-6-(chloromethyl)-4-fluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of biologically active molecules.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 1-(Benzyloxy)-4-bromo-2-methoxybenzene
  • 4-(Azidomethyl)-2-(benzyloxy)-1-methoxybenzene

Uniqueness

2-(Benzyloxy)-6-(chloromethyl)-4-fluoropyridine is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of the benzyloxy, chloromethyl, and fluorine groups provides a distinct reactivity profile, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-6-phenylmethoxypyridine

InChI

InChI=1S/C13H11ClFNO/c14-8-12-6-11(15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

BUARULYPOGDCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)F

Origin of Product

United States

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